molecular formula C7H16N2O4 B8058186 Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate

Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate

Cat. No.: B8058186
M. Wt: 192.21 g/mol
InChI Key: RFBRAFYVXSADBU-UHFFFAOYSA-N
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Description

Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C₇H₁₆N₂O₄ It is a derivative of cyclopropane, characterized by the presence of two carboxylate groups and a dimethyl substitution on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate typically involves the reaction of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its ammonium salt. The general reaction scheme is as follows:

3,3-dimethylcyclopropane-1,2-dicarboxylic acid+NH4OHAmmonium 3,3-dimethylcyclopropane-1,2-dicarboxylate+H2O\text{3,3-dimethylcyclopropane-1,2-dicarboxylic acid} + \text{NH}_4\text{OH} \rightarrow \text{this compound} + \text{H}_2\text{O} 3,3-dimethylcyclopropane-1,2-dicarboxylic acid+NH4​OH→Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure form. Advanced techniques like hydrothermal synthesis and the use of specific catalysts may also be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism by which ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These interactions can influence various biochemical and chemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylcyclopropane-1,2-dicarboxylic acid: The parent compound, which lacks the ammonium group.

    Cyclopropane-1,2-dicarboxylic acid: A similar compound without the dimethyl substitution.

    Ammonium cyclopropane-1,2-dicarboxylate: A related compound with a simpler cyclopropane ring structure.

Uniqueness

Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate is unique due to its specific structural features, including the dimethyl substitution and the presence of both ammonium and carboxylate groups

Properties

IUPAC Name

diazanium;3,3-dimethylcyclopropane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4.2H3N/c1-7(2)3(5(8)9)4(7)6(10)11;;/h3-4H,1-2H3,(H,8,9)(H,10,11);2*1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBRAFYVXSADBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)[O-])C(=O)[O-])C.[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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